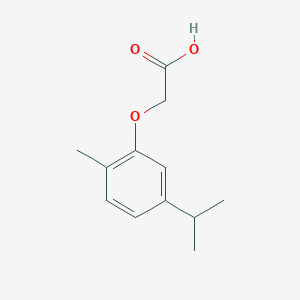

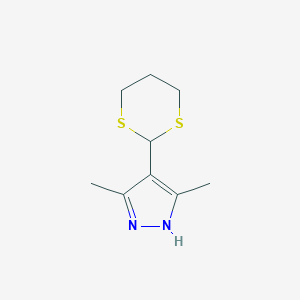

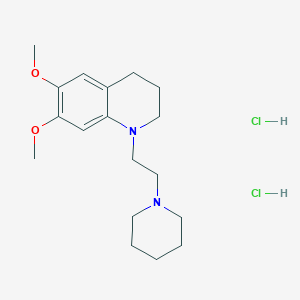

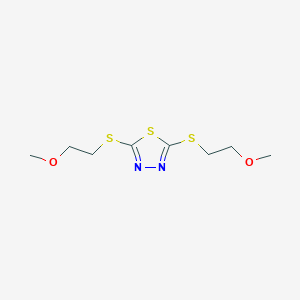

3,5-Dimethyl-4-(1,3-dithian-YL)-1H-pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrazole derivatives, including compounds similar to 3,5-Dimethyl-4-(1,3-dithian-YL)-1H-pyrazole, involves various chemical reactions that yield these compounds with high specificity and efficiency. For instance, the synthesis of new 5‐(1‐Aryl‐1H‐pyrazole‐4‐yl)‐1H‐tetrazoles demonstrates a [3 + 2] cycloaddition reaction from 1-aryl-1H-pyrazole-4-carbonitriles, showcasing the complexity and the intricate methodologies employed in synthesizing pyrazole derivatives (Santos et al., 2012).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial for understanding their chemical behavior and properties. X-ray crystallography studies provide detailed insights into the molecular structure, revealing the spatial arrangement of atoms and the conformation of the molecule. For example, the structure analysis of a similar compound, 3,4-dimethyl-1H-yl-pyrazole, was conducted using infrared, nuclear magnetic resonance, and gas chromatography-mass spectrometry, which are essential techniques for characterizing the structure and performance of pyrazole derivatives (Ding, 2009).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions that define their reactivity and chemical properties. The synthesis and reactivity of 3,5-dimethyl-4-aminomethylpyrazole ligands demonstrate the compound's ability to form complexes with metals, showcasing its potential applications in catalysis and materials science (Esquius et al., 2000).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Investigations into the solvatochromic effects of zinc phthalocyanines bearing pyrazole moieties reveal how the nature of the linker heteroatom affects the compound's spectroscopic, photophysical, and photochemical properties (Ziminov et al., 2020).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives, such as reactivity towards different reagents, stability under various conditions, and the ability to form complexes, are pivotal in their application across different fields of chemistry and materials science. The study on the synthesis, characterization, and reactivity of 3,5-dimethyl-4-aminomethylpyrazole ligands provides insight into these aspects by exploring the compound's interactions and its potential in forming metal complexes (Esquius et al., 2000).

科学的研究の応用

Synthesis and Characterization in Metallomacrocyclic Complexes

3,5-Dimethylpyrazolic hybrid ligands, including those substituted by polyether chains and phenyl groups, have been synthesized for use in metallomacrocyclic palladium(II) complexes. The reaction of these ligands with palladium(II) results in either monomeric chelated complexes or binuclear compounds, depending on the solvent. These complexes exhibit complex NMR spectra and exhibit different conformers at room temperature, indicating potential applications in materials science and coordination chemistry (Guerrero et al., 2008).

Applications in Organic Chemistry

The compound has been used in the synthesis of fused 1,2,4-dithiazines and 1,2,3,5-trithiazepines. These derivatives have applications in the field of organic chemistry, especially in the synthesis of complex heterocyclic compounds (Koyioni et al., 2014).

Structural Analysis

The structure and performance of 3,4-dimethyl-1H-yl-pyrazole have been analyzed using techniques like infrared, nuclear magnetic resonance, and gas chromatography-mass spectrometry, providing essential information for its characterization in various research contexts (Ding, 2009).

Coordination Chemistry

3,5-Dimethyl-4-(4′-pyridyl)pyrazole has been investigated in the context of diorganotin(IV) derivatives. It shows unique properties in coordinating with tin atoms, demonstrating its potential in coordination chemistry and materials science (Cui et al., 2005).

Biological and Pharmacological Studies

Studies have explored the antibacterial and antioxidant activities of tri-substituted pyrazoles, which include derivatives of 3,5-dimethyl-1H-pyrazole. These studies contribute to understanding the compound's potential in medicinal chemistry and pharmacology (Lynda, 2021).

特性

IUPAC Name |

4-(1,3-dithian-2-yl)-3,5-dimethyl-1H-pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2S2/c1-6-8(7(2)11-10-6)9-12-4-3-5-13-9/h9H,3-5H2,1-2H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWWVQVQGHLQUJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C2SCCCS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80472862 |

Source

|

| Record name | 3,5-DIMETHYL-4-(1,3-DITHIAN-YL)-1H-PYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethyl-4-(1,3-dithian-YL)-1H-pyrazole | |

CAS RN |

201008-65-3 |

Source

|

| Record name | 3,5-DIMETHYL-4-(1,3-DITHIAN-YL)-1H-PYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(4-{[(4-cyanophenyl)carbamoyl]amino}-5-hydroxy-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]phenyl)octanamide](/img/structure/B19787.png)

![(3Z)-3-{(2E)-[(2E)-But-2-en-1-ylidene]hydrazinylidene}-2-(diphenylacetyl)-2,3-dihydro-1H-inden-1-one](/img/structure/B19803.png)